Thiazolo[5,4-c]pyridine-2-carbonitrile
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Overview
Description
Thiazolo[5,4-c]pyridine-2-carbonitrile is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinctive chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . This reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-c]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Thiazolo[5,4-c]pyridine-2-carbonitrile has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways depend on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another thiazole-pyridine fused compound with similar pharmacological activities.
Thiazolo[3,2-a]pyrimidine: Known for its antitumor and antibacterial properties.
Uniqueness
Thiazolo[5,4-c]pyridine-2-carbonitrile is unique due to its specific ring fusion pattern and the presence of a nitrile group, which imparts distinct reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Properties
Molecular Formula |
C7H3N3S |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-7-10-5-1-2-9-4-6(5)11-7/h1-2,4H |
InChI Key |
NJKGLLKBNBELPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1N=C(S2)C#N |
Origin of Product |
United States |
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